

Application Note: Quantitative Analysis of 11-Methoxyangonin using LC-MS/MS

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Compound of Interest		
Compound Name:	11-Methoxyangonin	
Cat. No.:	B3029164	Get Quote

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Introduction

11-Methoxyangonin is a kavalactone, a class of psychoactive compounds found in the kava plant (Piper methysticum). Kavalactones are of significant interest to researchers and drug development professionals due to their anxiolytic, sedative, and muscle-relaxant properties. Accurate quantification of individual kavalactones like 11-Methoxyangonin is crucial for pharmacokinetic studies, quality control of kava-based products, and understanding their pharmacological effects. This application note provides a detailed protocol for the quantification of 11-Methoxyangonin in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocols Sample Preparation

The following protocol outlines a general procedure for the extraction of **11-Methoxyangonin** from a solid matrix (e.g., kava root powder, tablet) and a liquid matrix (e.g., plasma, beverage).

- a) Solid Matrix Extraction:
- Weigh 100 mg of the homogenized solid sample into a 2 mL microcentrifuge tube.
- Add 1.5 mL of methanol to the tube.



- Vortex for 1 minute to ensure thorough mixing.
- · Sonicate for 30 minutes in a sonication bath.
- Centrifuge at 10,000 x g for 10 minutes.
- Filter the supernatant through a 0.22 μm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
- b) Liquid Matrix Extraction (Protein Precipitation for Plasma):
- Pipette 100 μL of the liquid sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
- Add 300 μL of ice-cold acetonitrile containing a suitable internal standard (e.g., Kavain-d3 at 100 ng/mL).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument being used.

- a) Liquid Chromatography (LC) System:
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size) is recommended.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- · Gradient Elution:
 - o 0-1 min: 30% B



• 1-5 min: 30-95% B

5-6 min: 95% B

o 6-6.1 min: 95-30% B

6.1-8 min: 30% B

• Flow Rate: 0.3 mL/min.

• Column Temperature: 40°C.

Injection Volume: 5 μL.

b) Mass Spectrometry (MS) System:

• Ionization Mode: Electrospray Ionization (ESI), Positive mode.

Multiple Reaction Monitoring (MRM) Transitions:

- The molecular weight of **11-Methoxyangonin** is 288.3 g/mol [1][2][3]. The precursor ion will be the protonated molecule [M+H]⁺ with an m/z of 289.3.
- Based on the fragmentation patterns of similar kavalactones, the following product ions are proposed for method development.[4][5] The collision energies (CE) provided are starting points and require optimization.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
11-Methoxyangonin	289.3	153.1	25
121.1	35		
Internal Standard (Kavain-d3)	234.2	199.2	20

Note: The proposed product ions are based on common fragmentation pathways of the kavalactone core and loss of methoxy groups. It is highly recommended to confirm these



transitions by infusing a pure standard of **11-Methoxyangonin** and performing a product ion scan.

• Source Parameters:

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

Cone Gas Flow: 50 L/hr

Desolvation Gas Flow: 800 L/hr

Data Presentation

The following tables summarize the expected quantitative data from a validated method.

Table 1: Calibration Curve Parameters for 11-Methoxyangonin

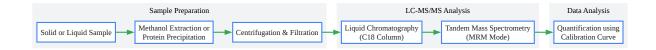
Parameter	Value
Linear Range	1 - 1000 ng/mL
Regression Equation	y = mx + c
Correlation Coefficient (r²)	> 0.995
Weighting	1/x²

Table 2: Method Validation Summary for **11-Methoxyangonin** Quantification



Parameter	Acceptance Criteria	Result
Precision (RSD%)	< 15%	
Accuracy (%)	85 - 115%	-
Recovery (%)	> 80%	-
Matrix Effect (%)	85 - 115%	-
Limit of Detection (LOD)	Signal-to-Noise > 3	-
Limit of Quantification (LOQ)	Signal-to-Noise > 10	-

Visualizations Experimental Workflow



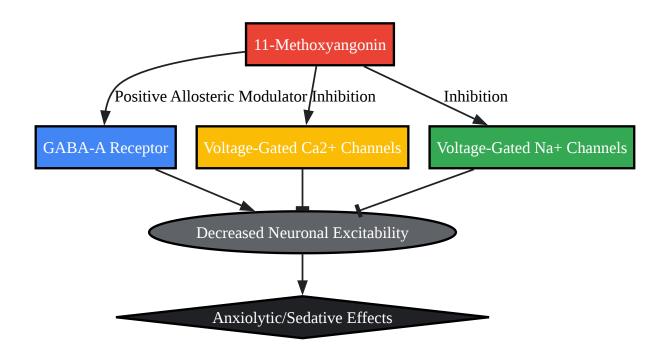
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Caption: LC-MS/MS workflow for **11-Methoxyangonin** quantification.

Signaling Pathway (Illustrative)

While **11-Methoxyangonin**'s specific signaling pathways are still under investigation, kavalactones are known to interact with various central nervous system targets. The diagram below illustrates a generalized potential mechanism of action.





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Caption: Potential signaling pathways of kavalactones.

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